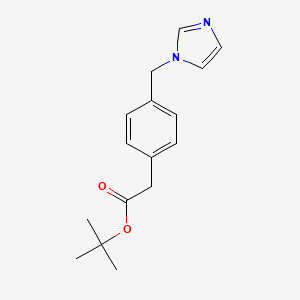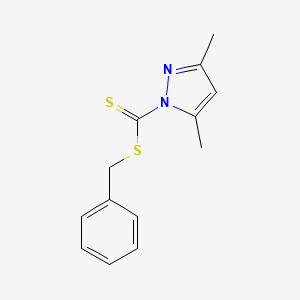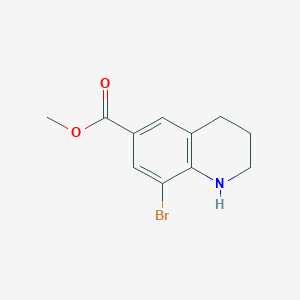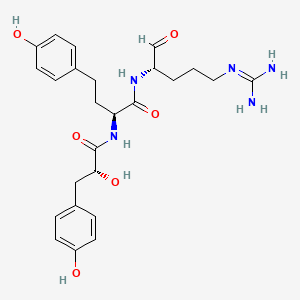
Nostosin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nostosin G is a linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697. It consists of three subunits: 4-hydroxyphenyllactic acid, homotyrosine, and argininal. This compound is notable for its potent trypsin inhibitory properties, making it a subject of interest in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nostosin G involves the assembly of its three subunits. The process typically starts with the preparation of 4-hydroxyphenyllactic acid, homotyrosine, and argininal. These subunits are then coupled using peptide bond formation techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Nostosin G undergoes various chemical reactions, including:
Oxidation: The argininal subunit can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group in argininal to form alcohols.
Substitution: The hydroxyl groups in 4-hydroxyphenyllactic acid and homotyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives of the original subunits.
Aplicaciones Científicas De Investigación
Nostosin G has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting trypsin, a serine protease, which is crucial in various biological processes.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties, particularly in conditions where trypsin activity is dysregulated.
Industry: Limited industrial applications, primarily used in research settings
Mecanismo De Acción
Nostosin G exerts its effects by inhibiting the activity of trypsin. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. The molecular targets include the serine residue in the active site of trypsin, and the pathways involved are those related to proteolytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Spiroidesin B: Another compound isolated from the same cyanobacterium, with similar inhibitory properties.
Anabaenopeptins I and J: Known compounds with peptide structures and enzyme inhibitory activities
Uniqueness
Nostosin G is unique due to its specific combination of subunits and its potent trypsin inhibitory activity. Unlike other similar compounds, it has a distinct linear tripeptide structure that contributes to its high specificity and potency .
Propiedades
Fórmula molecular |
C25H33N5O6 |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C25H33N5O6/c26-25(27)28-13-1-2-18(15-31)29-23(35)21(12-7-16-3-8-19(32)9-4-16)30-24(36)22(34)14-17-5-10-20(33)11-6-17/h3-6,8-11,15,18,21-22,32-34H,1-2,7,12-14H2,(H,29,35)(H,30,36)(H4,26,27,28)/t18-,21-,22+/m0/s1 |
Clave InChI |
XZGYPANYOCFBHU-YUXAGFNASA-N |
SMILES isomérico |
C1=CC(=CC=C1CC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


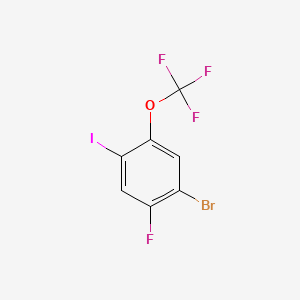
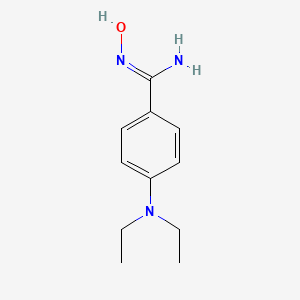
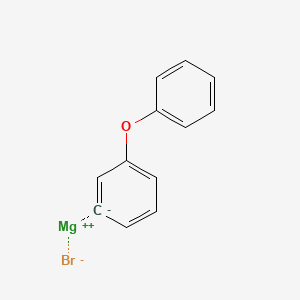
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
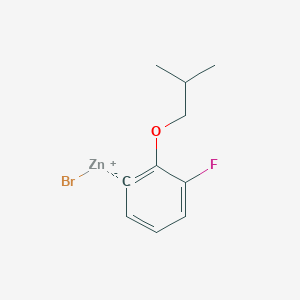
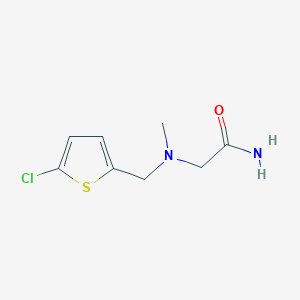
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
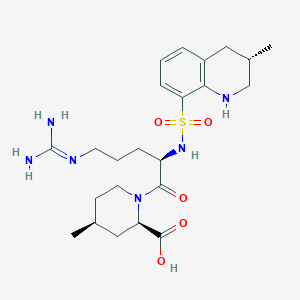
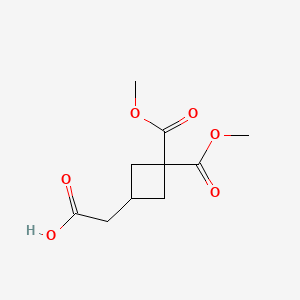

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
